molecular formula C24H30N4O4 B303636 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

カタログ番号 B303636
分子量: 438.5 g/mol
InChIキー: QYNPURXLANWWCL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a quinoxaline derivative that acts as a non-competitive antagonist of the ionotropic glutamate receptor. It was first synthesized in 1990 by a team of researchers at the University of California, San Francisco, led by Dr. Roger Nicoll. Since then, DMQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

作用機序

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to a site on the receptor that is distinct from the glutamate binding site, and prevents the receptor from opening and allowing the flow of ions into the cell. This results in a decrease in synaptic transmission and a reduction in excitability of the postsynaptic neuron.
Biochemical and Physiological Effects
2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects in various experimental systems. In vitro studies have shown that 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can reduce the amplitude and frequency of excitatory postsynaptic currents, as well as inhibit the induction of long-term potentiation, a process involved in synaptic plasticity and learning and memory. In vivo studies have shown that 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can reduce the severity of seizures in animal models of epilepsy, as well as protect against ischemic damage in models of stroke.

実験室実験の利点と制限

One of the main advantages of 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its high potency and selectivity for the AMPA receptor subtype. This allows for precise manipulation of glutamate receptor function in experimental systems. However, one limitation of 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its relatively short duration of action, which can make it difficult to study long-term effects of receptor blockade. Additionally, the use of 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in vivo can be complicated by its poor solubility and bioavailability.

将来の方向性

There are a number of future directions for research involving 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have neuroprotective effects in animal models of these diseases, and further research could help to elucidate the underlying mechanisms and potential therapeutic applications. Another area of interest is the development of more potent and selective AMPA receptor antagonists, which could have applications in the treatment of epilepsy, stroke, and other neurological disorders.

合成法

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone to form the corresponding enamine. This is followed by a Mannich reaction with morpholine and formaldehyde to form the key intermediate, 7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline. The final step involves the reaction of this intermediate with 2-amino-3,4-dimethoxybenzonitrile in the presence of a Lewis acid catalyst to form 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

科学的研究の応用

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in processes such as learning and memory, synaptic plasticity, and neurodegeneration. 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been used to study the role of glutamate receptors in these processes, as well as in conditions such as epilepsy, stroke, and Parkinson's disease.

特性

製品名

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

分子式

C24H30N4O4

分子量

438.5 g/mol

IUPAC名

2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H30N4O4/c1-24(2)12-17-22(18(29)13-24)21(15-5-6-19(30-3)20(11-15)31-4)16(14-25)23(26)28(17)27-7-9-32-10-8-27/h5-6,11,21H,7-10,12-13,26H2,1-4H3

InChIキー

QYNPURXLANWWCL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

正規SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。